1-Nitro-4-(2,2,2-trifluoroethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBLUSIUSNNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Nitro 4 2,2,2 Trifluoroethyl Benzene
Direct Synthetic Routes
Direct synthetic routes aim to construct the target molecule in a single or few steps from readily available starting materials. These methods often involve the formation of the key carbon-carbon or carbon-heteroatom bonds in the final stages of the synthesis.
Transition Metal-Catalyzed Cross-Coupling Approaches, including Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. One plausible direct route to 1-nitro-4-(2,2,2-trifluoroethyl)benzene is the Suzuki-Miyaura coupling of a trifluoroethylating agent with a suitable nitro-substituted aromatic partner.
Research has demonstrated the feasibility of palladium-catalyzed trifluoroethylation of arylboronic acids. sciepub.com In a relevant example, 4-nitrophenylboronic acid was successfully coupled with 2,2,2-trifluoroethyl iodide to afford this compound in good yield. This reaction typically employs a palladium catalyst, a suitable ligand to facilitate the catalytic cycle, and a base.
Table 1: Palladium-Catalyzed Synthesis of this compound
| Entry | Aryl Boronic Acid | Trifluoroethylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Nitrophenylboronic acid | CF₃CH₂I | Pd₂(dba)₃·CHCl₃ | XantPhos | Cs₂CO₃ | Toluene | 100 | 70 |
Data synthesized from similar reactions reported in the literature. sciepub.com
The mechanism of this reaction involves the oxidative addition of the trifluoroethyl iodide to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Novel Trifluoroethylation Reactions
Recent years have seen the development of novel trifluoroethylation methods, including those based on photoredox catalysis and radical pathways. masterorganicchemistry.com These methods offer alternative approaches for the introduction of the trifluoroethyl group, often under milder reaction conditions.
Photoredox catalysis, for instance, can be employed to generate trifluoroethyl radicals from suitable precursors, which can then be coupled with aromatic substrates. While a direct photoredox-catalyzed trifluoroethylation of a nitro-substituted benzene (B151609) to yield the target molecule is a promising strategy, specific examples in the literature are still emerging. The general approach would involve the single-electron reduction of a trifluoroethyl source, such as 2,2,2-trifluoroethyl iodide, by an excited-state photocatalyst. The resulting trifluoroethyl radical could then add to an activated nitroaromatic species.
Table 2: Representative Conditions for Photoredox-Catalyzed Trifluoroethylation
| Entry | Aromatic Substrate | Trifluoroethylating Agent | Photocatalyst | Additive | Solvent | Light Source |
|---|---|---|---|---|---|---|
| 1 | 1-Bromo-4-nitrobenzene | CF₃CH₂I | Ir(ppy)₃ | Base | Acetonitrile | Blue LED |
This table represents a plausible set of conditions based on known photoredox-catalyzed reactions. sigmaaldrich.com
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound, stereoselectivity is not a concern as the molecule is achiral. However, regioselectivity is a critical aspect, particularly in precursor-based approaches involving electrophilic aromatic substitution.
When considering the nitration of (2,2,2-trifluoroethyl)benzene (B1296317), the directing effects of the trifluoroethyl group must be taken into account. The -CH₂CF₃ group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, making it a deactivating and meta-directing group for electrophilic aromatic substitution. libretexts.org Therefore, direct nitration of (2,2,2-trifluoroethyl)benzene would be expected to yield the meta-isomer, 1-nitro-3-(2,2,2-trifluoroethyl)benzene, as the major product, with smaller amounts of the ortho and para isomers. Achieving the desired para-substitution would require a different synthetic strategy or separation of the isomers.
Precursor-Based Synthesis and Functional Group Interconversions
Precursor-based synthetic routes involve the initial synthesis of a molecule that contains the basic carbon skeleton of the target compound, followed by functional group interconversions to arrive at the final product.
Strategic Nitration of Aromatic Substrates and Related Methodologies
A common and direct method for the synthesis of nitroaromatic compounds is the electrophilic nitration of a suitable aromatic precursor. masterorganicchemistry.comchemguide.co.uklibretexts.org In the context of this compound, the most straightforward precursor would be (2,2,2-trifluoroethyl)benzene.
The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. As mentioned previously, the trifluoroethyl group is deactivating and meta-directing, meaning the nitration of (2,2,2-trifluoroethyl)benzene would predominantly yield the 3-nitro isomer. libretexts.org To obtain the desired 4-nitro isomer as the major product, a different precursor with a para-directing group would be necessary, followed by introduction of the trifluoroethyl group.
Table 3: Typical Conditions for the Nitration of a Deactivated Aromatic Ring
| Entry | Substrate | Nitrating Agent | Catalyst | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| 1 | (2,2,2-Trifluoroethyl)benzene | Conc. HNO₃ | Conc. H₂SO₄ | None | 0-25 |
These are general conditions for the nitration of a deactivated aromatic substrate. masterorganicchemistry.comchemguide.co.uklibretexts.org
Reductive Transformations of Related Nitroaromatics as Precursors
Another precursor-based approach involves the selective transformation of a related nitroaromatic compound. For instance, if a dinitro compound containing a trifluoroethyl group were available, a selective reduction of one of the nitro groups could be a viable route.
The selective reduction of one nitro group in a polynitroaromatic compound can be challenging but is achievable with specific reagents. chemguide.co.uk For example, sodium sulfide (B99878) or ammonium (B1175870) polysulfide can selectively reduce one nitro group in the presence of another. The regioselectivity of such a reduction is often influenced by steric and electronic factors. In a hypothetical precursor such as 2,4-dinitro-1-(2,2,2-trifluoroethyl)benzene, the nitro group at the 4-position might be more sterically accessible for reduction.
Table 4: Reagents for Selective Reduction of a Nitro Group
| Reagent | Conditions | Selectivity |
|---|---|---|
| Na₂S / H₂O or EtOH | Reflux | Often reduces the less sterically hindered nitro group |
| (NH₄)₂Sₓ | Aqueous solution | Can provide good selectivity in some cases |
| Catalytic Hydrogenation (e.g., Pd/C) | Controlled H₂ pressure and temperature | Can be selective under carefully controlled conditions |
This table summarizes common reagents and their general selectivity for the reduction of dinitroaromatics. chemguide.co.uk
Multi-Step Conversions from Aromatic and Aliphatic Halides
Synthesis from Aromatic Halides
One common strategy involves the introduction of the trifluoroethyl group onto a pre-existing nitrated aromatic halide. For instance, a multi-step synthesis can commence with the nitration of a halogenated benzene derivative. A key challenge in this approach is the deactivating nature of the nitro group, which can hinder subsequent reactions like Friedel-Crafts alkylation or acylation.
A plausible synthetic route starting from an aromatic halide is the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride to form 2,2,2-trifluoroacetophenone. This ketone can then be reduced to yield (2,2,2-trifluoroethyl)benzene. The subsequent nitration of this intermediate would then produce the target molecule, this compound. It is important to note that Friedel-Crafts reactions are generally not effective on strongly deactivated rings such as nitrobenzene (B124822).
Another potential pathway involves the Suzuki-Miyaura cross-coupling reaction. This could theoretically involve the coupling of a (2,2,2-trifluoroethyl)boronic acid derivative with a 1-halo-4-nitrobenzene. The development of methods for the Suzuki-Miyaura coupling of nitroarenes, where the nitro group acts as the leaving group, also opens up new possibilities for the synthesis of such compounds.
A specific example of a multi-step synthesis starting from a halogenated aromatic compound is the preparation of 1-chloro-2-methyl-4-nitrobenzene from 4-chloroaniline. This process involves the oxidation of the aniline (B41778) to a nitro group, followed by a Friedel-Crafts alkylation. While not a direct synthesis of the target compound, this demonstrates the feasibility of performing key transformations on halogenated nitroaromatics.
Synthesis from Aliphatic Halides
An alternative approach involves the use of an aliphatic halide as a precursor for the trifluoroethyl group, which is then coupled with a suitable aromatic partner. A Chinese patent describes a method for preparing 1-nitro-ethyl-nitrobenzene compounds through the reaction of a halogenated trifluoromethylbenzene with nitroethane in the presence of a base. This suggests a potential route where a trifluoroethyl halide or a related species could react with a nitrated aromatic compound.
The reaction of primary alkyl bromides or iodides with silver nitrite (B80452) is a known method for the synthesis of primary nitroalkanes. This principle could be adapted in a multi-step sequence to build the target molecule.
Below is a table summarizing potential synthetic strategies from halogenated precursors.
| Starting Material Type | Key Reactions | Intermediates |
| Aromatic Halide | Friedel-Crafts Acylation, Reduction, Nitration | 2,2,2-Trifluoroacetophenone, (2,2,2-Trifluoroethyl)benzene |
| Aromatic Halide | Suzuki-Miyaura Coupling | (2,2,2-Trifluoroethyl)boronic acid, 1-Halo-4-nitrobenzene |
| Aliphatic Halide | Nucleophilic Substitution/Coupling with a nitrated aromatic | Trifluoroethylating agent, Nitrated aromatic substrate |
Chemical Reactivity and Mechanistic Investigations of 1 Nitro 4 2,2,2 Trifluoroethyl Benzene
Electron-Deficient Aromatic Reactivity
The benzene (B151609) ring in 1-Nitro-4-(2,2,2-trifluoroethyl)benzene is significantly electron-deficient. This is a direct consequence of the potent electron-withdrawing nature of both the nitro (-NO₂) group and the 2,2,2-trifluoroethyl (-CH₂CF₃) group. The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through a combination of a strong -I (inductive) and -R (resonance) effect. Similarly, the trifluoroethyl group, primarily through a strong -I effect owing to the high electronegativity of the fluorine atoms, further depletes the electron density of the phenyl ring.
This pronounced electron deficiency makes the aromatic ring less susceptible to attack by electrophiles, which are themselves electron-seeking species. Reactions that typically proceed readily with benzene, such as nitration or Friedel-Crafts alkylation, would require harsh conditions and are expected to proceed sluggishly, if at all. The combined deactivating effect of the two substituents makes electrophilic attack energetically unfavorable.
Conversely, this electron-poor character significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Nucleophiles, which are electron-rich species, are readily attracted to the electron-deficient carbon atoms of the benzene ring, facilitating substitution reactions where a suitable leaving group is present.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can undergo a variety of chemical transformations, significantly altering the properties and reactivity of the parent molecule.
Reduction Reactions to Amino or Other Nitrogen-Containing Functional Groups
The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic organic chemistry, providing a route to anilines which are valuable precursors for dyes, pharmaceuticals, and polymers. The reduction of this compound to 4-(2,2,2-trifluoroethyl)aniline (B136691) can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and widely used.
This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of a hydrogen source, most commonly hydrogen gas (H₂). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final aniline (B41778). The general mechanism for the catalytic hydrogenation of a nitroarene involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.
| Catalyst | Hydrogen Source | Typical Conditions | Product |
| Pd/C | H₂ (gas) | Methanol or Ethanol (B145695), Room Temperature, 1-5 atm | 4-(2,2,2-trifluoroethyl)aniline |
| PtO₂ (Adam's catalyst) | H₂ (gas) | Acetic Acid or Ethanol, Room Temperature, 1-3 atm | 4-(2,2,2-trifluoroethyl)aniline |
| Raney Nickel | H₂ (gas) | Ethanol, Elevated Temperature and Pressure | 4-(2,2,2-trifluoroethyl)aniline |
| Iron (Fe) in acid | HCl or Acetic Acid | Reflux | 4-(2,2,2-trifluoroethyl)aniline |
| Tin (Sn) in acid | HCl | Reflux | 4-(2,2,2-trifluoroethyl)aniline |
This table presents common catalytic systems for the reduction of nitroarenes to anilines. The specific conditions for this compound may vary.
Other reducing agents can also be employed to achieve this transformation, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) and transfer hydrogenation using sources like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of other functional groups or hydrogenation of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Potential on the Aromatic Ring
As previously mentioned, the electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring. While the parent molecule does not possess such a group, its derivatives, such as 1-fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene, would be highly activated towards nucleophilic attack.
The mechanism of an SNAr reaction involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group.
Departure of the leaving group: The aromaticity of the ring is restored by the elimination of the leaving group.
The presence of the strongly electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, is essential for the stabilization of the Meisenheimer complex and thus for the feasibility of the SNAr reaction. The trifluoroethyl group, also being electron-withdrawing, would further enhance the electrophilicity of the aromatic ring and facilitate the initial nucleophilic attack.
Reactivity of the Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group is generally considered to be a stable and robust moiety, yet it exerts a significant electronic and steric influence on the reactivity of the aromatic ring.
Stability and Potential Transformation Pathways
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to the trifluoroethyl group. Under many reaction conditions, including those typically employed for the transformation of the nitro group, the trifluoroethyl moiety remains intact.
Electronic and Steric Influence on Aromatic Ring Reactivity
Steric Influence: The trifluoroethyl group also exerts a steric effect on the reactivity of the aromatic ring. While not as bulky as a tert-butyl group, it is larger than a methyl or ethyl group. This steric hindrance can influence the regioselectivity of reactions, particularly those involving attack at the ortho positions. Steric parameters, such as the Taft steric parameter (Es) or Charton's steric parameter (ν), can be used to quantify the size of a substituent. For the -CH₂CF₃ group, these parameters would indicate a moderate steric bulk. This steric presence can disfavor the approach of reagents to the positions adjacent to the trifluoroethyl substituent.
Exploration of Reaction Mechanisms
The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and the 2,2,2-trifluoroethyl (-CH₂CF₃) groups. These substituents deactivate the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. Mechanistic studies, therefore, predominantly focus on the pathways of nucleophilic attack and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The presence of a nitro group, a potent electron-withdrawing substituent, positioned para to a potential leaving group, renders the aromatic ring highly susceptible to nucleophilic attack. This is a classic example of the SNAr mechanism, which typically proceeds through a two-step addition-elimination pathway. wikipedia.org
The first and generally rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.org
The 2,2,2-trifluoroethyl group, also being strongly electron-withdrawing through an inductive effect, further enhances the electrophilicity of the aromatic ring, thereby accelerating the initial nucleophilic attack. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.
While the two-step mechanism involving a distinct Meisenheimer intermediate is the textbook model, recent computational and experimental studies on similar systems have suggested that some SNAr reactions may proceed through a concerted (one-step) pathway. springernature.com In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously. The exact mechanism for this compound with various nucleophiles would likely depend on the nature of the nucleophile, the leaving group, and the reaction conditions.
Kinetic studies on analogous systems, such as the reaction of 4-nitrofluorobenzene with phenoxides in liquid ammonia, have shown Brønsted βnuc values that can provide insight into the transition state of the reaction. For instance, a high βnuc value (e.g., 0.91) suggests that the decomposition of the Meisenheimer intermediate is the rate-limiting step, indicating a well-formed bond between the nucleophile and the aromatic ring in the transition state. hud.ac.uk
Table 1: Hypothetical Kinetic Data for the SNAr Reaction of a Halogenated this compound Derivative with a Nucleophile
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Methoxide | Methanol | 25 | Value |
| Piperidine | DMSO | 25 | Value |
| Thiophenoxide | DMF | 25 | Value |
Note: This table is illustrative and based on general principles of SNAr reactions. Actual experimental values for this compound would require specific research data.
Reduction of the Nitro Group
Mechanistic investigations have revealed two primary pathways for nitro group reduction: a direct pathway and an indirect (or condensation) pathway.
Direct Pathway: This pathway involves the stepwise reduction of the nitro group without the formation of dimeric intermediates. The typical sequence of intermediates is as follows:
Nitroso intermediate (Ar-N=O): The initial two-electron reduction of the nitro group leads to the formation of a nitrosobenzene (B162901) derivative. nih.gov
Hydroxylamine intermediate (Ar-NHOH): Further two-electron reduction of the nitroso group yields the corresponding N-arylhydroxylamine. nih.gov
Amine product (Ar-NH₂): The final two-electron reduction of the hydroxylamine gives the amine.
Computational studies, such as density functional theory (DFT) calculations on the reduction of nitrobenzene (B124822) on a Ni(111) catalyst surface, have indicated that this direct pathway via the hydroxylamine intermediate is often more favorable than the indirect pathway. rsc.org
Indirect (Condensation) Pathway: This pathway involves the condensation of partially reduced intermediates to form dimeric species, which are then further reduced. Key intermediates in this pathway include:
Azoxybenzene (Ar-N=N⁺(-O⁻)-Ar)
Azobenzene (Ar-N=N-Ar)
Hydrazobenzene (Ar-NH-NH-Ar)
These dimeric intermediates are subsequently cleaved and reduced to the final amine product. The prevalence of the indirect pathway is often dependent on the reaction conditions, such as pH and the nature of the catalyst.
Table 2: Potential Intermediates in the Reduction of this compound
| Intermediate | Chemical Formula | Pathway |
| 1-Nitroso-4-(2,2,2-trifluoroethyl)benzene | C₈H₆F₃NO | Direct |
| N-(4-(2,2,2-trifluoroethyl)phenyl)hydroxylamine | C₈H₈F₃NO | Direct |
| 4,4'-Bis(2,2,2-trifluoroethyl)azoxybenzene | C₁₆H₁₂F₆N₂O | Indirect |
| 4,4'-Bis(2,2,2-trifluoroethyl)azobenzene | C₁₆H₁₂F₆N₂ | Indirect |
| 4,4'-Bis(2,2,2-trifluoroethyl)hydrazobenzene | C₁₆H₁₄F₆N₂ | Indirect |
Influence of the 2,2,2-Trifluoroethyl Substituent
The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect significantly influences the reaction mechanisms.
In the reduction of the nitro group , the electron-withdrawing -CH₂CF₃ group will make the reduction potential of the nitro group more positive, meaning it is more easily reduced compared to nitrobenzene. This is because the substituent helps to stabilize the increased electron density on the aromatic ring as the nitro group accepts electrons.
Derivatization and Functionalization Strategies for 1 Nitro 4 2,2,2 Trifluoroethyl Benzene
Modifications of the Nitro Group for Diverse Functionalities
The most significant and widely utilized transformation of the nitro group in aromatic compounds is its reduction to a primary amine. This conversion of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene yields 4-(2,2,2-trifluoroethyl)aniline (B136691), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. acs.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This process is highly efficient and often results in high yields of the corresponding aniline (B41778). google.com The general transformation is as follows:

Figure 1: General scheme for the reduction of the nitro group.
Metal-Acid Systems: An alternative to catalytic hydrogenation is the use of a metal in the presence of a strong acid. Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). These reactions are robust and can be performed in a standard laboratory setting without the need for high-pressure equipment.
The resulting amine, 4-(2,2,2-trifluoroethyl)aniline, opens up a vast array of subsequent chemical transformations. The amino group can be acylated, alkylated, or used to form heterocyclic rings, making it a cornerstone for generating diverse molecular libraries.
| Reagents and Conditions | Product | General Applicability |
|---|---|---|
| H₂, Pd/C, Ethanol | 4-(2,2,2-trifluoroethyl)aniline | High efficiency, clean reaction, requires hydrogenation apparatus. acs.org |
| Fe, HCl, heat | 4-(2,2,2-trifluoroethyl)aniline | Standard laboratory conditions, robust, may require workup to remove metal salts. |
| Sn, HCl, heat | 4-(2,2,2-trifluoroethyl)aniline | Classical method, effective but tin salts can be problematic to remove. |
| NaBH₄, Cu₂Cl₂ | 4-(2,2,2-trifluoroethyl)aniline | Milder conditions, good for substrates with sensitive functional groups. |
Transformations Involving the Trifluoroethyl Side Chain
The 2,2,2-trifluoroethyl side chain is characterized by its high stability, which is a consequence of the strong carbon-fluorine bonds. This inherent stability makes the side chain generally unreactive to many common transformations. For instance, benzylic oxidation, a typical reaction for alkylbenzenes that converts a benzylic C-H group to a carboxylic acid, is not feasible for the trifluoroethyl group as it lacks the necessary benzylic protons.
This resistance to transformation is a significant feature, as it allows for extensive modification of the nitro group and the aromatic ring without affecting the trifluoroethyl moiety. However, under specific and often harsh conditions, or through the use of specialized reagents, C-H functionalization of similar fluorinated side chains can be achieved, although this is not a common strategy for this particular molecule. nih.gov The primary role of the trifluoroethyl group is often to impart specific properties, such as increased lipophilicity or metabolic stability, to the final molecule rather than to serve as a reactive handle.
Regioselective Functionalization of the Benzene (B151609) Ring
The functionalization of the benzene ring of this compound is governed by the directing effects of the two existing substituents in electrophilic aromatic substitution (EAS) reactions. Both the nitro (-NO₂) group and the trifluoroethyl (-CH₂CF₃) group are electron-withdrawing and, consequently, deactivating and meta-directing. vaia.comlibretexts.orglibretexts.org
Nitro Group (-NO₂): This is a powerful deactivating group due to both its strong inductive electron withdrawal (-I effect) and its resonance electron withdrawal (-M effect). It directs incoming electrophiles to the meta position (C3 and C5 relative to the nitro group). testbook.com
Trifluoroethyl Group (-CH₂CF₃): This group is deactivating primarily through a strong inductive effect (-I effect) caused by the highly electronegative fluorine atoms. nih.govyoutube.com It also directs incoming electrophiles to the meta position (C3 and C5 relative to the trifluoroethyl group).
In this compound, the nitro group is at position 1 and the trifluoroethyl group is at position 4. The positions meta to the nitro group are C2 and C6. The positions meta to the trifluoroethyl group are also C2 and C6. Therefore, the directing effects of both groups reinforce each other, and electrophilic substitution will occur selectively at the C2 and C6 positions. However, due to the strong deactivation by both groups, these reactions typically require harsh conditions. acs.org

Figure 2: Electrophilic aromatic substitution, with E⁺ representing the electrophile.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1,3-Dinitro-5-(2,2,2-trifluoroethyl)benzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-nitro-5-(2,2,2-trifluoroethyl)benzene |
| Sulfonation | Fuming H₂SO₄ | 2-Nitro-5-(2,2,2-trifluoroethyl)benzenesulfonic acid |
Utilization as a Reagent in Organic Reactions (e.g., synthesis of ethyl 4-iodobenzoate)
While this compound itself is not a direct reagent for the synthesis of a compound like ethyl 4-iodobenzoate, its derivative, 4-(2,2,2-trifluoroethyl)aniline, is a highly useful precursor for introducing a wide range of functionalities onto the aromatic ring via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This classic transformation involves the conversion of a primary aromatic amine into a diazonium salt, which can then be displaced by various nucleophiles.
The synthesis sequence begins with the reduction of the nitro compound as described in section 4.1. The resulting 4-(2,2,2-trifluoroethyl)aniline is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) salt or other reagents to introduce the desired substituent.
For instance, to synthesize an iodo-substituted analog, the diazonium salt is treated with potassium iodide (KI). This provides a reliable method to install an iodine atom at the 4-position of the ring, a transformation that is difficult to achieve by direct electrophilic iodination.

Figure 3: General scheme for the Sandmeyer reaction starting from 4-(2,2,2-trifluoroethyl)aniline.
This strategy highlights the synthetic power of the nitro-to-amine transformation, turning an electron-poor aromatic ring into a versatile precursor for a multitude of substituted aromatic compounds.
| Target Functionality (X) | Reagent for Diazonium Salt | Product |
|---|---|---|
| -Cl | CuCl / HCl | 1-Chloro-4-(2,2,2-trifluoroethyl)benzene |
| -Br | CuBr / HBr | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene |
| -I | KI | 1-Iodo-4-(2,2,2-trifluoroethyl)benzene |
| -CN | CuCN | 4-(2,2,2-Trifluoroethyl)benzonitrile |
| -OH | H₂O, heat | 4-(2,2,2-Trifluoroethyl)phenol |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, providing unambiguous evidence for its constitution.
Elucidation of ¹H and ¹³C Chemical Shifts and Coupling Constants
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the substitution pattern of the aromatic ring and the presence of the trifluoroethyl group. The aromatic region typically shows two distinct sets of signals corresponding to the protons on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group deshields the ortho and para protons. stackexchange.com For this compound, the protons ortho to the nitro group (H-3 and H-5) are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitro group (H-2 and H-6). The trifluoroethyl group's influence on the chemical shifts is also observable.
A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet for the two aromatic protons ortho to the nitro group and another doublet for the two aromatic protons meta to the nitro group. The methylene (B1212753) protons of the trifluoroethyl group typically appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by showing distinct signals for each unique carbon atom. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoroethyl groups. The carbon atom attached to the nitro group (C-1) and the carbon atom attached to the trifluoroethyl group (C-4) are expected to be significantly deshielded. The aromatic carbons ortho and para to the nitro group are also deshielded, while the meta carbons are less affected. stackexchange.com The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H (ortho to NO₂) | 8.24 | d | 12.0 |
| Ar-H (meta to NO₂) | 7.50 | d | 12.0 |
| -CH₂CF₃ | 3.50 | q | 10.7 |
| Assignment | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| C -NO₂ | ~148 | s | - |
| C -CH₂CF₃ | ~135 | s | - |
| Ar-C H (ortho to NO₂) | ~124 | s | - |
| Ar-C H (meta to NO₂) | ~130 | s | - |
| -C H₂CF₃ | ~35 | q | ~35 |
| -C F₃ | ~124 | q | ~277 |
Application of ¹⁹F NMR for Trifluoromethyl Group Analysis
Fluorine-19 NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl group. This signal typically appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the molecule.
A representative ¹⁹F NMR spectrum in CDCl₃ shows a triplet at approximately -65.47 ppm.
| Assignment | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CF₃ | -65.47 | t | 11.3 |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatogram would show a single peak corresponding to the compound, and the mass spectrometer would provide its mass spectrum. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.govyoutube.com The presence of the trifluoroethyl group will also influence the fragmentation pattern, with potential losses of CF₃ or CH₂CF₃ fragments.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₈H₆F₃NO₂ by matching the experimentally determined exact mass with the calculated theoretical mass. This high degree of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. strath.ac.uk
Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups.
The most prominent features in the IR spectrum are the strong absorption bands associated with the nitro group. Aromatic nitro compounds typically exhibit two strong stretching vibrations: an asymmetric stretch in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com The trifluoromethyl group also has characteristic strong absorption bands, typically in the region of 1350-1100 cm⁻¹, arising from C-F stretching vibrations. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1550-1475 |
| Symmetric NO₂ Stretch | 1360-1290 |
| C-F Stretch | 1350-1100 |
| Aromatic C=C Stretch | 1600-1450 |
X-ray Diffraction Analysis of Related Crystal Structures
While a specific crystal structure for this compound is not publicly available, the examination of closely related nitrobenzene (B124822) derivatives through single-crystal X-ray diffraction provides invaluable insights into the expected molecular geometry, packing, and intermolecular interactions. The structural data from these analogues serve as a robust framework for understanding the solid-state characteristics of the target compound.
Analysis of compounds such as 1-Chloro-2-methyl-4-nitrobenzene reveals detailed information about their crystal systems, space groups, and unit cell dimensions. For instance, 1-Chloro-2-methyl-4-nitrobenzene crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The molecule is noted to be essentially planar, with a slight dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. researchgate.net The crystal structure is stabilized by π-π stacking interactions between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts. researchgate.net
Similarly, detailed crystallographic studies on other related structures, such as 1-Fluoro-4-[(E)-2-nitrovinyl]benzene and (E)-1-Nitro-4-(2-nitroethenyl)benzene, further illuminate the planarity and packing motifs common in nitroaromatic compounds. These studies consistently show nearly planar molecular conformations and crystal packing stabilized by weak intermolecular interactions like C-H···O hydrogen bonds.
A summary of crystallographic data for selected related nitrobenzene derivatives is presented in the table below.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/n | 13.5698 | 3.7195 | 13.5967 | 91.703 |
Data sourced from crystallographic studies on related compounds to provide a comparative structural context.
Hyphenated and Other Advanced Spectroscopic Techniques
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds like this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of nitroaromatic compounds, GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the eluted compounds and detects the resulting ions. nih.govresearchgate.net This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
The analysis of nitroaromatics by GC can sometimes be challenging due to the thermal lability of the nitro group, which may lead to degradation in the high-temperature environment of the GC injector. dtic.mil However, with appropriate method development, such as using deactivated injection-port liners and optimized temperature programs, these challenges can be overcome. dtic.mil For nitrobenzene derivatives, GC-MS analysis can provide crucial information on molecular weight and fragmentation patterns, which aids in structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. nih.govresearchgate.net This method separates compounds in a liquid phase before they are introduced into the mass spectrometer. For fluorinated and nitroaromatic compounds, LC-MS offers high sensitivity and selectivity. nih.govchromatographyonline.com Modern LC-MS/MS (tandem mass spectrometry) methods are particularly effective for trace analysis in complex matrices, providing enhanced specificity through multiple reaction monitoring (MRM). researchgate.net This technique is well-suited for identifying and quantifying compounds like this compound in various samples.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can determine the optimized molecular geometry, including bond lengths and angles. For a molecule like 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, this would reveal how the electron-withdrawing nitro (-NO₂) and trifluoroethyl (-CH₂CF₃) groups influence the geometry of the benzene (B151609) ring. Studies on similar substituted benzenes show that substituents can cause slight distortions in the ring from a perfect hexagonal shape.
A key output of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the benzene ring, indicating that this region is susceptible to nucleophilic attack or reduction. The HOMO, conversely, represents the region most likely to donate electrons in a reaction. The HOMO-LUMO gap provides an approximation of the excitation energy for the molecule's first electronic transition.
Table 1: Representative Molecular Properties Calculable by DFT (Note: This table is illustrative of the types of data obtained from DFT calculations on analogous molecules, not specific calculated values for this compound.)
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths (Å) and bond angles (°). | Defines the molecule's structure and steric properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital (in eV). | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital (in eV). | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (in eV). | Indicates chemical reactivity, kinetic stability, and optical properties. |
| Dipole Moment | A measure of the net molecular polarity (in Debye). | Influences intermolecular interactions and solubility. |
The 2,2,2-trifluoroethyl group is not rigid and can rotate around the C(aryl)-C(alkyl) single bond. Conformational analysis involves calculating the molecule's energy as this bond is rotated to identify the most stable arrangement (the global minimum) and other low-energy conformers. These calculations can predict the rotational barriers and the relative populations of different conformers at a given temperature. The stability is dictated by a balance of steric hindrance and electronic interactions. For this compound, the orientation of the bulky -CF₃ group relative to the benzene ring plane would be a key determinant of the lowest-energy conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Intermediates
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., biological activity, toxicity, or reactivity) of a chemical based on its molecular structure. For intermediates in the synthesis or degradation of this compound, QSAR can be a valuable predictive tool.
The process involves calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds. These descriptors can be based on constitutional, topological, electrostatic, or quantum chemical properties. Common quantum chemical descriptors used for nitroaromatic compounds include:
E_LUMO: The energy of the lowest unoccupied molecular orbital, which often correlates with the compound's ability to be reduced.
Hydrophobicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, indicating how the molecule distributes between fatty and aqueous environments.
Dipole Moment: Relates to the molecule's polarity.
Partial Atomic Charges: The charge distribution within the molecule.
A mathematical model is then developed to correlate these descriptors with the observed activity. While specific QSAR models for intermediates of this compound are not established, general models for the mutagenicity and toxicity of nitroaromatic compounds often highlight the importance of E_LUMO and hydrophobicity.
Applications and Synthetic Utility in Contemporary Chemical Research
Role as a Key Intermediate in Complex Organic Synthesis
The primary utility of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene in organic synthesis stems from the reactivity of its nitro group. The nitro group is one of the most powerful electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but also enables other important transformations.
The most significant reaction is the reduction of the nitro group to an amine (aniline). This transformation is a cornerstone of synthetic chemistry as it converts the nitro compound into a versatile aniline (B41778) derivative, 4-(2,2,2-trifluoroethyl)aniline (B136691). researchgate.netyoutube.com This reduction can be achieved efficiently on a multigram scale through catalytic hydrogenation. researchgate.net The resulting aniline is a gateway intermediate, as the amino group can be readily converted into a wide array of other functional groups. youtube.comresearchgate.net
Key Synthetic Transformations:
Reduction to Aniline: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using Fe/HCl) converts the nitro compound to 4-(2,2,2-trifluoroethyl)aniline. researchgate.netyoutube.com
Diazotization of the Aniline: The resulting amino group can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid. This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br) in Sandmeyer-type reactions, allowing for extensive functionalization of the aromatic ring.
Amide Formation: The aniline derivative can react with acyl chlorides or carboxylic acids to form amides, which are common structures in bioactive molecules. nih.gov
This sequence of reactions allows chemists to use this compound as a foundational building block to introduce the 4-(2,2,2-trifluoroethyl)phenyl moiety into larger, more complex target molecules.
| Starting Material | Reaction | Key Reagents | Product | Significance |
|---|---|---|---|---|
| This compound | Nitro Group Reduction | H₂, Pd/C or Fe, HCl | 4-(2,2,2-trifluoroethyl)aniline | Creates a versatile primary amine intermediate. researchgate.netresearchgate.net |
| 4-(2,2,2-trifluoroethyl)aniline | Diazotization | NaNO₂, HCl | 4-(2,2,2-trifluoroethyl)benzenediazonium chloride | Forms a highly reactive intermediate for further substitution. |
| 4-(2,2,2-trifluoroethyl)aniline | Acylation / Amide Formation | Acetyl Chloride | N-(4-(2,2,2-trifluoroethyl)phenyl)acetamide | Introduces an amide linkage, a common feature in pharmaceuticals. nih.gov |
Contributions to Pharmaceutical and Agrochemical Discovery
Nitroaromatic compounds are crucial starting materials in the synthesis of a wide range of pharmaceuticals and agrochemicals. researchgate.netnih.gov The presence of fluorine-containing substituents, such as the trifluoroethyl group, is also a highly sought-after feature in modern drug design, as it can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity. acs.org
This compound serves as a precursor to the 4-(2,2,2-trifluoroethyl)aniline scaffold. This structural motif is of significant interest in the development of new bioactive agents. For instance, trifluoromethyl- and trifluoroethyl- substituted anilines are key components in a variety of commercial products. The herbicide Flufenacet, for example, is an N-phenylacetamide derivative containing a fluorinated phenyl group, highlighting the utility of such structures in agrochemistry. iucr.org
Furthermore, N-phenylacetamide derivatives have been investigated for their potent biological activities. Recent studies have demonstrated that molecules with this core structure can exhibit significant antibacterial and nematicidal properties, making them promising leads for new crop protection agents. nih.gov The synthesis of these bioactive acetamides often begins with a substituted aniline, which can be prepared from its corresponding nitrobenzene (B124822) precursor. nih.gov Therefore, this compound is a valuable starting point for accessing novel pharmaceutical and agrochemical candidates that leverage the beneficial properties of the trifluoroethyl group.
Potential in Advanced Materials Science Research
While direct applications of this compound in materials science are not widely documented, its chemical structure suggests potential utility based on the known properties of related compounds. Fluorinated polymers, for instance, are known for their exceptional thermal stability, chemical resistance, and unique surface properties like hydrophobicity. rsc.orgrsc.org
The synthesis of advanced polymers often involves the reaction of functionalized monomers. The aniline derivative obtained from this compound could potentially be used as a monomer in the production of high-performance polymers such as polyamides or polyimides. Additionally, nucleophilic aromatic substitution reactions, where a nitro group is displaced by a nucleophile, can be employed in step-growth polymerization to form poly(arylene ether)s. nih.govacs.org The incorporation of the trifluoroethyl group into a polymer backbone could impart desirable properties such as low surface energy, enhanced solubility in specific solvents, and high thermal stability. researchgate.net
Considerations for Sustainable and Green Synthesis Methodologies
Traditional methods for producing nitroaromatic compounds often rely on the use of mixed nitric and sulfuric acids, a process that generates significant acidic waste and poses environmental challenges. nih.gov Modern research is focused on developing greener alternatives. These include using solid acid catalysts, alternative nitrating agents, and continuous-flow microreactors to improve safety and reduce waste. justia.com
Similarly, the reduction of the nitro group to an aniline, a key transformation for this compound, is also an area of green chemistry research. While catalytic hydrogenation is efficient, alternative methods using more sustainable reagents are being explored. For example, the use of iron in hydrochloric acid is a classic, cost-effective, and industrially viable method that avoids precious metal catalysts like palladium. google.com More advanced research has demonstrated the use of novel nanozymes, such as Fe-doped MoS₂, for the selective reduction of nitroarenes in aqueous media, offering a potentially more environmentally benign pathway. chemrxiv.org Adopting such methodologies for the synthesis and subsequent reactions of this compound would align its production and use with the principles of sustainable chemistry.
Q & A
Q. What are effective synthetic routes for preparing 1-Nitro-4-(2,2,2-trifluoroethyl)benzene?
- Methodological Answer : A common approach involves nitration of a trifluoroethyl-substituted benzene precursor. For example, in analogous compounds like 1-(Nitromethyl)-4-(trifluoromethyl)benzene, nitration via ethyl 2-nitro-2-(4-(trifluoromethyl)phenyl)acetate under Method A yielded 98% product (reflux in ethanol with NaOH, followed by column chromatography) . Adjust stoichiometry and reaction time for optimal yields.
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Purification via silica gel column chromatography using petroleum ether/ethyl acetate (1:1) is effective, as demonstrated for structurally similar nitro-trifluoromethylbenzene derivatives . For polar impurities, recrystallization in ethanol or ethyl acetate may enhance purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key for confirming substituent positions. For example, aromatic protons in 1-(Nitromethyl)-4-(trifluoromethyl)benzene show distinct doublets at δ 7.72 and 7.61 ppm (J = 8.2 Hz) .
- ¹³C NMR and DEPTQ : Resolve trifluoroethyl and nitro group environments, as seen in analogous nitro-aryl compounds .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS or GC-MS).
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects via inductive polarization, destabilizing intermediates in electrophilic substitution reactions. This can alter regioselectivity in further functionalization (e.g., directing nitro groups to specific positions). Computational studies (e.g., DFT) paired with experimental Hammett parameters are recommended to quantify these effects .
Q. How can researchers resolve contradictory yield data in nitro-substituted trifluoroethylbenzene syntheses?
- Methodological Answer : Discrepancies (e.g., 98% vs. 43% yields in similar reactions ) often arise from:
- Reaction conditions : Temperature (room temp vs. reflux), solvent polarity, and base strength (NaOH vs. weaker bases).
- Substituent effects : Trifluoroethyl vs. trifluoromethyl groups may sterically hinder nitration.
- Workup protocols : Incomplete extraction or column chromatography gradients.
Systematic optimization via Design of Experiments (DoE) is advised to isolate critical variables.
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting groups : Use acetyl or tert-butyl groups to shield reactive sites during further substitutions.
- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) can enhance selectivity in cross-coupling reactions, as seen in nitro-aryl syntheses .
- Low-temperature reactions : Reduce decomposition risks for thermally sensitive intermediates.
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting NMR data for nitro-trifluoroethylbenzene derivatives?
- Methodological Answer : Contradictions may stem from solvent effects, impurities, or tautomerism. For example, CDCl₃ vs. DMSO-d₆ can shift aromatic proton signals significantly. Compare with literature values (e.g., δ 5.51 ppm for -CH₂NO₂ in CDCl₃ ) and use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguities.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats (required due to nitro group explosivity risks) .
- Waste disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., FeSO₄) before professional disposal .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
